molecular formula C8H7BrFNO2 B6272726 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene CAS No. 1378873-31-4

1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene

Cat. No.: B6272726
CAS No.: 1378873-31-4
M. Wt: 248.05 g/mol
InChI Key: WZPDZBIJHSUEJP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromomethyl group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene typically involves the bromomethylation of a precursor compound. One common method involves the reaction of 5-fluoro-2-methyl-3-nitrobenzene with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product . Industrial production methods may involve similar bromomethylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Suzuki-Miyaura Coupling: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents and conditions used in these reactions include hydrobromic acid, paraformaldehyde, acetic acid, palladium catalysts, and boronic acids. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, allowing nucleophiles to attack and replace the bromine atom. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The molecular targets and pathways involved vary depending on the specific reaction and application.

Comparison with Similar Compounds

1-(Bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene can be compared with other similar compounds, such as:

    1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene: Similar in structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is generally more reactive in nucleophilic substitution reactions.

    1-(Bromomethyl)-2-methyl-3-nitrobenzene: Lacks the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.

    1-(Bromomethyl)-5-fluoro-3-nitrobenzene: Lacks the methyl group, which can affect the compound’s steric properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of electronic and steric properties, making it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

1378873-31-4

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene

InChI

InChI=1S/C8H7BrFNO2/c1-5-6(4-9)2-7(10)3-8(5)11(12)13/h2-3H,4H2,1H3

InChI Key

WZPDZBIJHSUEJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)CBr

Purity

95

Origin of Product

United States

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